molecular formula C10H7Cl2N7S B4439498 1-(3,4-dichlorophenyl)-5-[(1H-1,2,4-triazol-3-ylthio)methyl]-1H-tetrazole

1-(3,4-dichlorophenyl)-5-[(1H-1,2,4-triazol-3-ylthio)methyl]-1H-tetrazole

Cat. No. B4439498
M. Wt: 328.2 g/mol
InChI Key: QCQAZLCPVVCXLJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Synthesis Analysis

The synthesis of compounds related to 1-(3,4-dichlorophenyl)-5-[(1H-1,2,4-triazol-3-ylthio)methyl]-1H-tetrazole involves various chemical reactions that allow for the introduction of triazole and tetrazole rings. These processes often require specific reagents and conditions to achieve the desired molecular structures with high yields. For instance, the synthesis of diheterocyclic compounds containing tetrazolinone and 1,2,4-triazole has been achieved, demonstrating the complexity and versatility of synthetic methods used to create compounds with similar frameworks (Luo, Lin, & Yang, 2007).

Molecular Structure Analysis

Molecular structure analysis of tetrazole derivatives, including X-ray crystallography, has provided detailed insights into their crystalline forms, bond angles, and molecular conformations. For example, specific tetrazole derivatives have been analyzed to reveal their planar structures and the absence of conjugation between the aryl rings and the tetrazole groups, highlighting the unique structural characteristics of these molecules (Al-Hourani et al., 2015).

Chemical Reactions and Properties

The chemical reactivity and properties of tetrazole and triazole derivatives are influenced by their molecular structures. The presence of tetrazole and triazole rings in these compounds imparts specific chemical behaviors, such as the ability to participate in various chemical reactions. These characteristics are essential for exploring their potential applications in different scientific areas (Medaer, Aken, & Hoornaert, 1994).

Physical Properties Analysis

The physical properties of compounds like 1-(3,4-dichlorophenyl)-5-[(1H-1,2,4-triazol-3-ylthio)methyl]-1H-tetrazole, such as melting points and solubility, are crucial for their practical applications. These properties can be determined through various analytical techniques, providing valuable information for further research and development (Hulina & Kaplaushenko, 2017).

Chemical Properties Analysis

Analyzing the chemical properties of tetrazole and triazole derivatives involves studying their reactivity, potential as ligands in coordination chemistry, and their interactions with other molecules. Such analyses contribute to understanding these compounds' behavior in chemical reactions and their potential for various applications (Dippold & Klapötke, 2013).

properties

IUPAC Name

1-(3,4-dichlorophenyl)-5-(1H-1,2,4-triazol-5-ylsulfanylmethyl)tetrazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7Cl2N7S/c11-7-2-1-6(3-8(7)12)19-9(15-17-18-19)4-20-10-13-5-14-16-10/h1-3,5H,4H2,(H,13,14,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QCQAZLCPVVCXLJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1N2C(=NN=N2)CSC3=NC=NN3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7Cl2N7S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-(3,4-dichlorophenyl)-5-[(1H-1,2,4-triazol-3-ylthio)methyl]-1H-tetrazole
Reactant of Route 2
Reactant of Route 2
1-(3,4-dichlorophenyl)-5-[(1H-1,2,4-triazol-3-ylthio)methyl]-1H-tetrazole
Reactant of Route 3
Reactant of Route 3
1-(3,4-dichlorophenyl)-5-[(1H-1,2,4-triazol-3-ylthio)methyl]-1H-tetrazole
Reactant of Route 4
Reactant of Route 4
1-(3,4-dichlorophenyl)-5-[(1H-1,2,4-triazol-3-ylthio)methyl]-1H-tetrazole
Reactant of Route 5
Reactant of Route 5
1-(3,4-dichlorophenyl)-5-[(1H-1,2,4-triazol-3-ylthio)methyl]-1H-tetrazole
Reactant of Route 6
Reactant of Route 6
1-(3,4-dichlorophenyl)-5-[(1H-1,2,4-triazol-3-ylthio)methyl]-1H-tetrazole

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